2-((2,3-Dihydro-1h-inden-2-yl)amino)propan-1-ol

Catalog No.
S14058604
CAS No.
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2,3-Dihydro-1h-inden-2-yl)amino)propan-1-ol

Product Name

2-((2,3-Dihydro-1h-inden-2-yl)amino)propan-1-ol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-ylamino)propan-1-ol

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-9(8-14)13-12-6-10-4-2-3-5-11(10)7-12/h2-5,9,12-14H,6-8H2,1H3

InChI Key

UYFKGYCPFFISBN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1CC2=CC=CC=C2C1

The compound 2-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol, with the molecular formula C12H17NO2C_{12}H_{17}NO_2 and a molecular weight of 207.27 g/mol, is an organic compound characterized by its unique structure that includes a dihydroindene moiety attached to a propanolamine chain. This compound is notable for its potential applications in pharmaceuticals and as a chemical intermediate in various synthetic processes.

The chemical behavior of 2-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol can be explored through its functional groups. The primary alcohol group can participate in typical alcohol reactions, such as:

  • Oxidation: The alcohol can be oxidized to form aldehydes or ketones.
  • Esterification: Reaction with carboxylic acids can yield esters.
  • Substitution Reactions: The amine functionality may engage in nucleophilic substitutions, particularly in the presence of electrophiles.

These reactions are essential for the compound's potential utility in synthesizing more complex molecules.

The synthesis of 2-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol can be approached through several methods:

  • Amine Synthesis: Starting from commercially available 2,3-dihydroindene derivatives, the compound can be synthesized via reductive amination with appropriate aldehydes or ketones.
  • Alkylation Reactions: Utilizing alkyl halides to introduce the propanolamine side chain onto the dihydroindene core.
  • Multi-step Synthesis: A combination of functional group transformations including reductions, oxidations, and substitutions to achieve the desired structure.

These methods highlight the versatility of synthetic strategies available for producing this compound.

Due to its structural characteristics, 2-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol has potential applications in:

  • Pharmaceutical Development: As a precursor or active ingredient in drug formulations targeting neurological conditions.
  • Chemical Intermediates: In organic synthesis for creating more complex molecules used in various industries.

Further research is needed to fully elucidate its practical applications in these fields.

Interaction studies involving 2-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol are crucial for understanding its pharmacodynamics and pharmacokinetics. Investigations may include:

  • Receptor Binding Studies: To determine affinity and selectivity for various neurotransmitter receptors.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems can inform dosing and efficacy in therapeutic contexts.
  • Synergistic Effects: Exploring how this compound interacts with other pharmaceuticals could lead to combination therapies that enhance therapeutic outcomes.

Several compounds exhibit structural similarities to 2-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
1-(5-Chloro-2,3-dihydro-1H-indene)-propan-2-aminoC12H16ClNOC_{12}H_{16}ClNOChlorinated derivative with potential altered biological activity due to chlorine substitution.
2-(2,3-dihydroindene)-propanamineC12H17NC_{12}H_{17}NLacks hydroxyl group; may exhibit different reactivity and biological properties.
(S)-2-Aminopropan-1-oic acidC3H7NO2C_{3}H_{7}NO_2A simpler amino acid structure; relevant for comparison in biological activity but lacks complex ring structure.

These compounds highlight the uniqueness of 2-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol due to its specific functional groups and structural features that may confer unique properties not found in simpler analogs. Further comparative studies could illuminate the distinct advantages or disadvantages of this compound relative to its peers.

Nucleophilic Substitution Strategies for Amino Group Incorporation

Nucleophilic substitution remains a cornerstone for introducing the amino group into the indene-propanol scaffold. In one approach, 2,3-dihydro-1H-inden-2-amine reacts with 1-chloropropanol under basic conditions, leveraging the amine’s nucleophilicity to displace chloride. This method typically employs polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C), yielding moderate conversions (50–70%). Steric hindrance from the bicyclic indene system often necessitates prolonged reaction times (24–48 hours).

A refined strategy involves activating the alcohol precursor as a tosylate or mesylate prior to substitution. For example, treating propan-1-ol with methanesulfonyl chloride generates the corresponding mesylate, which undergoes substitution with 2,3-dihydro-1H-inden-2-amine in the presence of potassium carbonate. This two-step sequence improves yields to 75–85% by enhancing the leaving group’s reactivity.

Hydroxyl Group Functionalization via Alcohol Protection-Deprotection Sequences

Protecting the propanol hydroxyl group is critical during multi-step syntheses to prevent undesired side reactions. The tert-butyldimethylsilyl (TBDMS) ether is a preferred protecting group due to its stability under both acidic and basic conditions. Silylation is achieved using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane, with quantitative protection observed within 2 hours. Post-functionalization, deprotection is performed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, restoring the hydroxyl group in >90% yield.

Alternative protecting groups include methoxymethyl (MOM) ethers, installed via reaction with chloromethyl methyl ether and diisopropylethylamine. While MOM groups offer comparable stability, their removal requires stronger acids (e.g., HCl in dioxane), which may compromise acid-sensitive intermediates.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

191.131014166 g/mol

Monoisotopic Mass

191.131014166 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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